3-Bromo-4-hydroxy-7-trifluoromethoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-hydroxy-7-trifluoromethoxyquinoline typically involves the following steps:
Starting Materials: The synthesis begins with quinoline derivatives.
Hydroxylation: The hydroxyl group is introduced at the 4-position using hydroxylating agents.
Trifluoromethoxylation: The trifluoromethoxy group is introduced at the 7-position using trifluoromethoxylating agents like trifluoromethyl iodide (CF3I) in the presence of a base.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-hydroxy-7-trifluoromethoxyquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form quinones, and reduction reactions can modify the quinoline ring.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution Products: Various substituted quinolines.
Oxidation Products: Quinones.
Reduction Products: Reduced quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-hydroxy-7-trifluoromethoxyquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-hydroxy-7-trifluoromethoxyquinoline involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and proteins involved in various biological pathways.
Pathways Involved: The compound can inhibit or activate specific enzymes, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-4-hydroxy-6-trifluoromethylquinoline: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-Hydroxyquinoline: Lacks the bromine and trifluoromethoxy groups, making it less reactive in certain chemical reactions.
Uniqueness
3-Bromo-4-hydroxy-7-trifluoromethoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine, hydroxyl, and trifluoromethoxy groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in research .
Eigenschaften
CAS-Nummer |
1065087-90-2 |
---|---|
Molekularformel |
C10H5BrF3NO2 |
Molekulargewicht |
308.05 g/mol |
IUPAC-Name |
3-bromo-7-(trifluoromethoxy)-1H-quinolin-4-one |
InChI |
InChI=1S/C10H5BrF3NO2/c11-7-4-15-8-3-5(17-10(12,13)14)1-2-6(8)9(7)16/h1-4H,(H,15,16) |
InChI-Schlüssel |
RNAIJPKDSQDOIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1OC(F)(F)F)NC=C(C2=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.